molecular formula C18H19FN2O3 B2744306 (3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 1903352-23-7

(3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2744306
M. Wt: 330.359
InChI Key: UEHDTIARTHCVPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound would be described in terms of its molecular structure, which includes the types and arrangement of atoms.



Synthesis Analysis

Researchers would outline the methods used to synthesize the compound, including the starting materials, reaction conditions, and steps.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the compound’s molecular structure.



Chemical Reactions Analysis

The compound’s reactivity would be studied. This could involve looking at how it reacts with other substances, its stability under various conditions, and any notable chemical properties.



Physical And Chemical Properties Analysis

The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and spectral properties, would be determined.


Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related compounds, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, involves a three-step substitution reaction. These compounds, which include boric acid ester intermediates with benzene rings, were structurally confirmed using FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Single crystals were measured by X-ray diffraction and subjected to crystallographic and conformational analyses. The molecular structures were also calculated using density functional theory (DFT), showing consistency with the crystal structures determined by single crystal X-ray diffraction. Furthermore, the molecular electrostatic potential and frontier molecular orbitals were investigated, revealing some physicochemical properties of the compounds (Huang et al., 2021).

Applications in Fluorophore Development

The compound 6-Methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, represents a novel fluorophore with strong fluorescence in a wide pH range of aqueous media. Its characteristics, including strong fluorescence with a large Stokes' shift in aqueous media and high stability against light and heat, make it useful for biomedical analysis. This fluorophore exhibits strong fluorescence from pH 2.0 to 11.0, making it a promising candidate for fluorescent labeling reagents in the analysis of carboxylic acids (Hirano et al., 2004).

Novel Stable Fluorophores

The development of novel stable fluorophores, such as 6-methoxy-4-quinolone, with strong fluorescence in a wide pH range of aqueous media highlights the potential for these compounds in various scientific and analytical applications. Their high stability against light and heat, along with strong fluorescence across a broad pH range, underscores their utility in biomedical analysis and as fluorescent labeling reagents (Hirano et al., 2004).

Safety And Hazards

The compound’s safety profile would be assessed. This could involve looking at its toxicity, potential for causing an allergic reaction, and any precautions that need to be taken when handling it.


Future Directions

Based on the results of these analyses, researchers would suggest future directions for studying the compound. This could involve further studies to better understand its properties, potential applications for the compound, or modifications that could be made to improve its properties.


properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3/c1-12-4-3-5-17(20-12)24-14-8-9-21(11-14)18(22)13-6-7-16(23-2)15(19)10-13/h3-7,10,14H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHDTIARTHCVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.